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Abstract
Repotrectinib, marketed under the brand name Augtyro, is a next-generation tyrosine kinase

inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ROS1-positive non-

small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2][3] Its unique

macrocyclic structure was rationally designed to overcome resistance to earlier-generation

TKIs, particularly mutations in the solvent-front region of the kinase domain.[4][5] This

document provides an in-depth technical overview of the chemical structure, physicochemical

properties, mechanism of action, and pharmacological profile of repotrectinib, intended for a

scientific audience.

Chemical Identity and Structure
Repotrectinib (also known as TPX-0005) is a potent, orally available, small molecule inhibitor.

[6][7][8] Its compact, three-dimensional macrocyclic structure is a key feature, designed to bind

effectively to the ATP-binding pocket of target kinases while avoiding steric hindrance from

common resistance mutations.[4][9]
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Identifier Value Reference

IUPAC Name

(3R,11S)-6-fluoro-3,11-

dimethyl-10-oxa-

2,13,17,18,21-

pentazatetracyclo[13.5.2.04,9.

018,22]docosa-

1(21),4(9),5,7,15(22),16,19-

heptaen-14-one

[1][4]

CAS Number 1802220-02-5 [1][7][10]

Molecular Formula C18H18FN5O2 [1][7][11][12]

Molecular Weight 355.37 g/mol [6][7][10][12]

Canonical SMILES

C[C@H]1CNC(=O)C2=C3N=C

(C=CN3N=C2)N--INVALID-

LINK--C

[10][12]

InChI Key
FIKPXCOQUIZNHB-

WDEREUQCSA-N
[3][11]

Physicochemical Properties
Property Value Reference

Appearance White to off-white solid/powder [10][13]

Solubility
DMF: 1 mg/ml; DMSO: 0.2

mg/mL
[14]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 2 years
[10]

Mechanism of Action and Pharmacology
Repotrectinib is a potent inhibitor of several proto-oncogene tyrosine-protein kinases, primarily

ROS1, the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), and anaplastic lymphoma

kinase (ALK).[1][3][15]
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Signaling Pathway Inhibition
Fusion proteins involving ROS1, NTRK, or ALK can drive tumorigenesis by hyperactivating

downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[4][16]

[17] Repotrectinib functions by competitively binding to the ATP-binding site of these kinases,

which inhibits their phosphorylation activity.[2] This blockade disrupts key oncogenic signaling

cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately

inducing cell cycle arrest and apoptosis in cancer cells.[2][15]
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Repotrectinib inhibits ROS1/TRK/ALK, blocking downstream pro-survival pathways.
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Pharmacodynamics: Inhibitory Activity
Repotrectinib exhibits potent, low-nanomolar inhibitory activity against its target kinases,

including clinically relevant solvent-front and gatekeeper mutations that confer resistance to

other TKIs.[5][6][18]

Target Kinase IC50 (nM) Reference

ROS1 (Wild-Type) 0.07 [10][14][19][20]

TRKA (Wild-Type) 0.83 [10][14][20]

TRKB (Wild-Type) 0.05 [10][14][20]

TRKC (Wild-Type) 0.1 [10][14][20]

ALK (Wild-Type) 1.01 [6][10][19][20]

ALK (G1202R Mutant) 1.26 [6][10][19][20]

ALK (L1196M Mutant) 1.08 [6][10][19][20]

SRC 5.3 [6][14][19][20]

FAK 6.96 [10][14][19]

JAK2 1.04 [10][14][19]

Pharmacokinetics
The pharmacokinetic profile of repotrectinib has been characterized in clinical studies. It is

primarily metabolized by CYP3A4.[4][21]
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Parameter Value Reference

Bioavailability (Absolute) 45.7% [1][4][22]

Time to Peak Concentration

(Tmax)
~2-3 hours [1][4][22]

Plasma Protein Binding 95.4% (in vitro) [4][21]

Apparent Volume of

Distribution (Vz/F)
432 L [1][4]

Metabolism
Primarily by CYP3A4, followed

by glucuronidation
[4][15][21]

Terminal Half-Life (Single

Dose)
~50.6 - 60.7 hours [4][21]

Terminal Half-Life (Steady-

State)
~35.4 - 40.3 hours [4][21]

Elimination

88.8% in feces (50.6%

unchanged), 4.84% in urine

(0.56% unchanged)

[1][4][21]

Experimental Protocols
The characterization of repotrectinib's activity involves standard preclinical assays. Below are

representative methodologies.

In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of repotrectinib against target kinases is determined using biochemical

assays.

Methodology:

Reagents: Recombinant kinase enzymes (e.g., ROS1, ALK, TRKA), appropriate peptide

substrate, ATP, and repotrectinib at various concentrations.
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Procedure: The kinase, substrate, and serially diluted repotrectinib are incubated in a

reaction buffer.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the amount of phosphorylated substrate is

quantified. This is often accomplished using methods like ADP-Glo™ Kinase Assay, which

measures ADP formation as an indicator of kinase activity.

Data Analysis: The percentage of kinase inhibition relative to a control (DMSO vehicle) is

plotted against the logarithm of repotrectinib concentration. The IC50 value is calculated by

fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[23]

Cell-Based Phosphorylation Assay (Western Blot)
This assay confirms the on-target effect of repotrectinib by measuring the phosphorylation

status of the kinase and its downstream effectors in cancer cell lines.

Methodology:

Cell Culture: Cancer cell lines expressing the target kinase fusion (e.g., CD74-ROS1) are

cultured to ~80% confluency.

Treatment: Cells are treated with varying concentrations of repotrectinib or a vehicle control

(DMSO) for a specified duration (e.g., 4 hours).

Lysis: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer

containing protease and phosphatase inhibitors to preserve protein phosphorylation.

Protein Quantification: The total protein concentration in each lysate is determined using a

BCA or Bradford assay to ensure equal loading.

SDS-PAGE and Western Blot: Equal amounts of protein lysate are separated by size via

SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for the phosphorylated form of the target kinase (e.g., p-ROS1) and downstream

proteins (e.g., p-ERK, p-AKT), as well as total protein antibodies as loading controls.
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Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated

secondary antibodies, and bands are visualized using an enhanced chemiluminescence

(ECL) substrate and an imaging system.[23]

Analysis: Band intensities are quantified to determine the reduction in phosphorylation at

different drug concentrations.
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Workflow for a cell-based Western Blot to measure target phosphorylation.
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Conclusion
Repotrectinib is a highly potent, next-generation TKI with a rationally designed macrocyclic

structure that confers significant activity against ROS1, TRK, and ALK kinases, including

mutations that drive acquired resistance to other inhibitors. Its favorable pharmacological profile

and demonstrated clinical efficacy have established it as a critical therapeutic option for

patients with ROS1-positive NSCLC and other solid tumors with relevant genetic alterations.

The data presented in this guide underscore the robust preclinical and clinical foundation

supporting its use in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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